(4-ETHOXYPHENYL)(THIOPHEN-2-YL)METHANONE
Description
Contextualization within Aryl Thiophene (B33073) Chemistry Research
Aryl thiophene ketones represent a substantial subclass of thiophene derivatives. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a key building block in organic synthesis due to its unique electronic properties. nih.govnih.gov When coupled with aryl groups and a ketone linker, the resulting compounds exhibit a wide range of chemical and physical properties.
Research in this area is extensive, covering synthesis methodologies, structural analysis, and applications. Synthetic strategies often involve Friedel-Crafts acylation or cross-coupling reactions to form the carbon-carbon bonds linking the aromatic rings to the carbonyl group. researchgate.netnih.gov The electronic nature of the substituents on both the aryl and thiophene rings can be systematically varied, allowing chemists to fine-tune the molecule's properties for specific applications. Thiophene derivatives, in general, are investigated for their roles in pharmaceuticals, agrochemicals, and dyes. encyclopedia.pub The presence of the sulfur heteroatom often imparts favorable biological characteristics, including enhanced membrane permeability and metabolic stability. encyclopedia.pub
Academic Significance and Research Gaps for (4-ETHOXYPHENYL)(THIOPHEN-2-YL)METHANONE
The academic significance of this compound lies in its potential as a scaffold for the development of new therapeutic agents. ontosight.ai Compounds with similar diaryl ketone and thiophene structures have been explored for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.govjournalwjarr.comnih.gov The ethoxy group on the phenyl ring is a key feature, as it can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical for interaction with biological targets.
Despite the broad interest in thiophene derivatives, specific and in-depth research focused solely on this compound is not extensively documented in publicly available literature. While it is identified in chemical databases, comprehensive studies detailing its synthesis optimization, full spectroscopic and crystallographic characterization, and a systematic evaluation of its biological activity profile represent significant research gaps. Much of the current understanding is inferred from studies on structurally related compounds. ontosight.ai This highlights an opportunity for further investigation to fully elucidate the unique properties and potential applications of this specific molecule.
Scope and Objectives of Scholarly Inquiry into the Compound
Future scholarly inquiry into this compound is expected to pursue several key objectives. A primary goal is the development and optimization of efficient synthetic routes to produce the compound in high yield and purity. researchgate.net This would facilitate further, more detailed studies.
A second major objective is the thorough characterization of the compound's physicochemical properties. This includes detailed structural analysis using techniques like X-ray crystallography to understand its three-dimensional conformation, which is crucial for predicting its interaction with biological molecules. nih.gov Spectroscopic analyses (NMR, IR, Mass Spectrometry) are also essential for confirming its structure and purity.
The principal driver for research, however, is the exploration of its potential biological activities. ontosight.ai This involves screening the compound against various biological targets, such as enzymes and receptors, and in cellular assays to identify any potential therapeutic effects, such as antimicrobial or anticancer activity. ontosight.ainih.gov Understanding the structure-activity relationship (SAR) by synthesizing and testing related analogues would also be a critical objective, aiming to identify which parts of the molecule are essential for its biological effects.
Structure
3D Structure
Properties
IUPAC Name |
(4-ethoxyphenyl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-2-15-11-7-5-10(6-8-11)13(14)12-4-3-9-16-12/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTBTGLUKMXRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethoxyphenyl Thiophen 2 Yl Methanone and Precursor Molecules
Conventional Strategies for Ketone Formation Applied to the Target Compound
Traditional methods for the synthesis of diaryl ketones like (4-ethoxyphenyl)(thiophen-2-yl)methanone have historically relied on well-established reactions such as Friedel-Crafts acylation and organometallic coupling reactions.
Acylation Reactions Involving Thiophene (B33073) and Ethoxyphenyl Moieties
Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones. google.comlibretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would typically involve the reaction of thiophene with 4-ethoxybenzoyl chloride.
The reaction proceeds through the formation of an acylium ion, generated from the reaction of the acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com The highly electrophilic acylium ion is then attacked by the electron-rich thiophene ring. Thiophene is known to undergo electrophilic substitution preferentially at the 2-position, which is more reactive than the 3-position due to better stabilization of the intermediate sigma complex. mdpi.com
A general representation of this reaction is as follows:
Reactants: Thiophene and 4-ethoxybenzoyl chloride
Catalyst: A Lewis acid, commonly AlCl₃, but others like zinc chloride (ZnCl₂) or stannic chloride (SnCl₄) can also be used. google.comrsc.org
Solvent: Typically an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂).
Product: this compound
While this method is straightforward, it often requires stoichiometric amounts of the Lewis acid catalyst, which can lead to significant waste generation and difficulties in product purification. The catalyst forms a complex with the resulting ketone, necessitating a hydrolytic workup to liberate the product. google.com
Table 1: Conventional Friedel-Crafts Acylation for Aryl Thiophenyl Ketones
| Acylating Agent | Thiophene Derivative | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Ethoxybenzoyl chloride | Thiophene | AlCl₃ | Dichloromethane | Moderate to High | google.com |
| Acetic Anhydride | Thiophene | Zinc Chloride | None | 12-60% | rsc.org |
| 4-Methoxybenzoyl chloride | Thiophene | Ytterbium(III) triflate | [BPy][BF4] ionic liquid | Good | researchgate.net |
Organometallic Coupling Approaches
Organometallic coupling reactions provide a powerful and versatile alternative to Friedel-Crafts acylation for the formation of carbon-carbon bonds, including the carbonyl bridge in diaryl ketones. The two most prominent methods in this category are the Stille and Suzuki couplings.
Stille Coupling: The Stille reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organohalide. nih.gov To synthesize this compound via this route, one could couple 2-(tributylstannyl)thiophene (B31521) with 4-ethoxybenzoyl chloride. A palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is typically employed as the catalyst. nih.gov A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups. nih.gov However, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product. nih.gov
Suzuki Coupling: The Suzuki coupling reaction is another palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organohalide. nih.gov For the target molecule, this could be achieved by reacting 2-thienylboronic acid with a 4-ethoxyphenyl halide (e.g., 4-ethoxy-iodobenzene) in the presence of a palladium catalyst and a base. The Suzuki reaction is widely favored due to the low toxicity and environmental impact of the boron-containing reagents. nih.gov
Advanced Catalytic Systems in the Preparation of this compound
Modern synthetic chemistry has seen the development of more sophisticated catalytic systems that offer higher efficiency, selectivity, and sustainability compared to conventional methods.
Transition Metal-Catalyzed Carbonylative Coupling
Carbonylative coupling reactions are a powerful tool for the synthesis of ketones, as they introduce the carbonyl group directly into the molecule using carbon monoxide (CO) or a CO surrogate. A palladium-catalyzed carbonylative Suzuki coupling, for instance, can be employed to synthesize this compound. This would involve the three-component reaction of a 4-ethoxyphenyl halide, 2-thienylboronic acid, and carbon monoxide. This approach is highly atom-economical.
Recent advancements have focused on using CO-releasing molecules or in situ generation of CO to avoid the handling of toxic carbon monoxide gas.
Heterogeneous Catalysis in the Compound's Synthesis
The use of heterogeneous catalysts, particularly in Friedel-Crafts acylation, represents a significant advancement towards more sustainable chemical processes. Solid acid catalysts, such as zeolites and clays, can replace traditional homogeneous Lewis acids like AlCl₃. researchgate.net These solid catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions, which can lead to higher selectivity and reduced waste. researchgate.net For the synthesis of this compound, a solid acid catalyst could be used to facilitate the acylation of thiophene with 4-ethoxybenzoyl chloride or 4-ethoxybenzoic acid.
Table 2: Advanced Catalytic Approaches for Aryl Thiophenyl Ketone Synthesis
| Reaction Type | Catalyst | Precursors | Key Advantages | Reference |
|---|---|---|---|---|
| Stille Coupling | Pd(PPh₃)₄ | 2-(Tributylstannyl)thiophene, 4-Ethoxybenzoyl chloride | High functional group tolerance | nih.gov |
| Suzuki Coupling | Pd(OAc)₂/SPhos | 2-Thienylboronic acid, 4-Ethoxyphenyl halide | Low toxicity of reagents | nih.gov |
| Heterogeneous Friedel-Crafts Acylation | Zeolites (e.g., H-BEA) | Thiophene, 4-Ethoxybenzoic acid/anhydride | Catalyst reusability, reduced waste | researchgate.net |
Sustainable and Green Chemistry Principles in Synthetic Routes to the Compound
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. For the synthesis of this compound, several green approaches can be considered.
The use of heterogeneous catalysts, as discussed above, is a prime example of a greener alternative to traditional Friedel-Crafts acylation. researchgate.net Additionally, solvent-free reaction conditions, where the neat reactants are mixed, often with the aid of microwave irradiation or ball milling, can significantly reduce the environmental impact of a synthesis by eliminating the need for volatile organic solvents. nih.gov Microwave-assisted organic synthesis has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes.
Another green chemistry principle is the use of safer and more benign reagents. For instance, employing 4-ethoxybenzoic acid instead of 4-ethoxybenzoyl chloride in acylation reactions can be advantageous, as the only byproduct is water. This, however, often requires more forcing conditions or specialized catalytic systems.
The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, also aligns with the principles of green chemistry by reducing solvent use, energy consumption, and waste generation.
Solvent Minimization and Alternative Media for Synthesis
Traditional Friedel-Crafts acylations often employ halogenated solvents like dichloromethane or nitrobenzene. researchgate.netnumberanalytics.com However, growing environmental concerns have spurred research into solvent minimization and the use of alternative, greener media.
Solvent-Free Synthesis: A significant advancement in this area is the development of solvent-free or "neat" reaction conditions. These methods not only reduce the environmental impact by eliminating volatile organic compounds (VOCs) but can also lead to increased reaction rates and easier product isolation. nih.govchemijournal.com The application of solid acid catalysts is often key to the success of solvent-free Friedel-Crafts acylations. chemijournal.comresearchgate.net For the synthesis of this compound, a solvent-free approach would involve the direct reaction of phenetole (B1680304) and 2-thenoyl chloride in the presence of a solid acid catalyst, potentially with microwave irradiation to accelerate the reaction. rsc.org
Alternative Solvents: Research into greener solvent alternatives has identified several promising candidates for Friedel-Crafts reactions. Ionic liquids, for instance, have been explored as both solvents and catalysts, offering benefits such as low vapor pressure and high thermal stability. rsc.org Supercritical carbon dioxide has also been investigated as a reaction medium, valued for its non-toxic and non-flammable nature. jk-sci.com While specific data for the synthesis of this compound in these alternative solvents is limited, the general success of these media in other Friedel-Crafts acylations suggests their potential applicability.
Below is a table summarizing the impact of different solvent conditions on Friedel-Crafts acylation reactions.
| Reaction Condition | Key Advantages | Potential Challenges |
| Traditional Solvents (e.g., Dichloromethane) | Good solubility of reactants and catalysts. Well-established procedures. | Environmental and health concerns (VOCs). Often requires stoichiometric amounts of catalyst. |
| Solvent-Free (Neat) | Eliminates solvent waste. Can lead to faster reactions. Simplified workup. | Potential for high viscosity. Requires careful temperature control. |
| Ionic Liquids | Low volatility. Can act as both solvent and catalyst. Recyclable. | High cost. Potential for product separation difficulties. |
| Supercritical CO₂ | Non-toxic and non-flammable. Tunable solvent properties. | Requires high-pressure equipment. |
Atom-Economical and Waste-Reducing Methodologies
The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. jk-sci.comnumberanalytics.comjocpr.com Traditional Friedel-Crafts acylations often suffer from poor atom economy due to the use of stoichiometric amounts of Lewis acid catalysts, which are consumed during the reaction and generate significant waste during workup. researchgate.net
Catalytic Approaches: A key strategy to improve atom economy is the use of catalytic rather than stoichiometric amounts of the acid promoter. Heterogeneous solid acid catalysts, such as zeolites, clays, and sulfated zirconia, offer significant advantages in this regard. researchgate.netjk-sci.com These catalysts can be easily separated from the reaction mixture by filtration and can often be regenerated and reused, drastically reducing waste. researchgate.net The use of such catalysts in the synthesis of this compound would represent a significant step towards a more sustainable process.
Alternative Acylating Agents: While acyl chlorides are common, the use of carboxylic acids or anhydrides as acylating agents can also be considered. organic-chemistry.org Although these may require more forcing conditions, they can offer improved atom economy by avoiding the formation of hydrochloride waste.
The following table outlines methodologies aimed at improving the atom economy and reducing waste in the synthesis of diaryl ketones.
| Methodology | Principle | Impact on Waste Reduction |
| Use of Solid Acid Catalysts | Replacement of stoichiometric Lewis acids with recyclable solid catalysts. | Significantly reduces catalyst-related waste. Simplifies product purification. |
| Solvent-Free Reactions | Elimination of organic solvents from the reaction medium. | Eradicates solvent waste, a major contributor to chemical process waste. |
| Alternative Acylating Agents | Using carboxylic acids or anhydrides instead of acyl chlorides. | Can reduce the formation of corrosive and hazardous byproducts like HCl. |
Reaction Pathway Optimization for Scalable Synthesis of the Compound
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For the synthesis of this compound, optimizing the reaction pathway is crucial for ensuring a safe, efficient, and cost-effective process.
Key Optimization Parameters: Several factors must be carefully controlled to achieve a scalable Friedel-Crafts acylation. These include:
Catalyst Loading: Minimizing the amount of catalyst without compromising reaction rate and yield is essential for cost-effectiveness and waste reduction. researchgate.net
Temperature Control: Friedel-Crafts reactions are often exothermic. umich.edu Effective heat management is critical on a large scale to prevent runaway reactions and the formation of byproducts.
Addition Rate: The rate of addition of the acylating agent can significantly impact the reaction profile and selectivity.
Mixing: Efficient mixing is necessary to ensure uniform reaction conditions and prevent localized overheating.
Process Analytical Technology (PAT): The implementation of in-situ monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR), can provide real-time data on reaction progress, allowing for tighter control over the process and early detection of any deviations. researchgate.net
Continuous Flow Chemistry: A paradigm shift from traditional batch processing to continuous flow chemistry offers significant advantages for scalable synthesis. digitellinc.com In a flow reactor, reactants are continuously pumped through a heated tube or channel, often packed with a solid catalyst. This technology allows for precise control over reaction parameters, enhanced heat transfer, and improved safety, making it an attractive option for the large-scale production of this compound. digitellinc.com
The table below presents a comparison of batch versus continuous flow processing for the scalable synthesis of diaryl ketones.
| Feature | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by surface area-to-volume ratio, can be inefficient. | Excellent heat transfer due to high surface area-to-volume ratio. |
| Safety | Potential for thermal runaway in large volumes. | Smaller reaction volumes at any given time, inherently safer. |
| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |
| Scalability | Scaling up can be challenging and non-linear. | Scalability is often more straightforward by running the process for longer. |
| Catalyst Handling | Separation of homogeneous catalysts can be difficult. | Well-suited for the use of packed-bed solid catalysts. |
Advanced Structural Characterization and Spectroscopic Analysis of 4 Ethoxyphenyl Thiophen 2 Yl Methanone
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (4-ethoxyphenyl)(thiophen-2-yl)methanone, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed for unambiguous assignment of all proton and carbon signals.
Based on the structure of this compound, the anticipated ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the ethoxy group, the 4-substituted phenyl ring, and the 2-substituted thiophene (B33073) ring. The ethoxy group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The aromatic region would show two sets of doublets for the para-substituted phenyl ring and three distinct signals for the thiophene ring protons.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing characteristic signals for the carbonyl carbon, the carbons of the ethoxy group, and the aromatic carbons of the phenyl and thiophene rings. The chemical shifts would be influenced by the electron-donating ethoxy group and the electron-withdrawing carbonyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~185.0 (C=O) |
| 2' | - | ~130.0 |
| 3', 5' | ~7.90 (d) | ~132.0 |
| 4', 6' | ~7.00 (d) | ~114.0 |
| 7' | - | ~163.0 |
| 8' | ~4.10 (q) | ~63.5 |
| 9' | ~1.40 (t) | ~14.5 |
| 2'' | - | ~142.0 |
| 3'' | ~7.80 (dd) | ~134.0 |
| 4'' | ~7.20 (t) | ~128.0 |
| 5'' | ~7.70 (dd) | ~134.5 |
Note: The data presented in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Correlations
To definitively assign the proton and carbon signals, multi-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the methyl and methylene protons of the ethoxy group. In the aromatic region, correlations between adjacent protons on both the phenyl and thiophene rings would be observed, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the proton chemical shifts to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in establishing the connectivity of the entire molecule. For example, correlations would be expected from the protons on the phenyl ring (H-3'/5') and the thiophene ring (H-3'') to the carbonyl carbon (C-1), confirming the diaryl ketone framework.
Solid-State NMR for Polymorphic Studies of the Compound
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in the solid state. In the context of this compound, ssNMR could be employed to investigate the existence of different crystalline forms, or polymorphs. Polymorphism can significantly impact the physical properties of a compound, such as its melting point, solubility, and bioavailability.
By acquiring ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR spectra, one could identify the presence of multiple polymorphs, as different crystal packing environments would lead to distinct chemical shifts for the carbon atoms. Further ssNMR experiments could provide insights into the molecular conformation and intermolecular interactions within each polymorphic form.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) measurement. For this compound (C₁₄H₁₂O₂S), the expected exact mass would be calculated and compared to the experimentally determined value. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Interactive Data Table: HRMS Data
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 245.0631 | Data not available | Data not available |
| [M+Na]⁺ | 267.0450 | Data not available | Data not available |
Note: "Data not available" indicates that specific experimental high-resolution mass spectrometry data for this compound could not be located in the searched literature.
Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable insights into its structural components.
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways. Key fragmentations would be expected to occur at the weaker bonds, such as the carbonyl linkages.
Predicted Fragmentation Pathways:
Cleavage of the ethoxy group: Loss of an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group to form a hydroxyphenyl-containing fragment.
Acylium ion formation: Cleavage of the bond between the carbonyl carbon and one of the aromatic rings, leading to the formation of either the (4-ethoxyphenyl)acylium ion or the (thiophen-2-yl)acylium ion. These acylium ions are typically stable and would produce strong signals in the MS/MS spectrum.
Loss of carbon monoxide: Subsequent fragmentation of the acylium ions could involve the loss of a neutral carbon monoxide (CO) molecule.
Single Crystal X-ray Diffraction for Absolute Structure and Conformational Insights
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the absolute structure and revealing the preferred conformation of the molecule in the crystalline form. For this compound, a successful single-crystal X-ray diffraction study would provide the exact spatial relationship between the 4-ethoxyphenyl and thiophen-2-yl moieties around the central carbonyl group.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, single-crystal X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is crucial for understanding the intermolecular forces that govern the solid-state properties of the compound. For this compound, the analysis would focus on identifying non-covalent interactions such as:
Hydrogen bonds: Although a classic hydrogen bond donor is absent, weak C-H···O or C-H···S hydrogen bonds may be present.
π-π stacking: Interactions between the aromatic rings of the phenyl and thiophene moieties of adjacent molecules.
Van der Waals forces: General attractive or repulsive forces between molecules.
The identification and characterization of these interactions would provide a comprehensive understanding of the supramolecular architecture of this compound in the solid state.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and probing its dynamic nature. For this compound, the spectra would be dominated by vibrations originating from the ethoxy, phenyl, carbonyl, and thiophene moieties.
The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1630-1680 cm⁻¹ for aryl ketones. The conjugation of the carbonyl group with both the phenyl and thiophene rings is likely to shift this band to a lower wavenumber.
The aromatic C-H stretching vibrations of the phenyl and thiophene rings are anticipated to appear above 3000 cm⁻¹. Specifically, the C-H stretching modes of the thiophene ring are often observed around 3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethoxy group (-OCH₂CH₃) would be present in the 2850-3000 cm⁻¹ region.
Characteristic vibrations of the thiophene ring, including C=C and C-S stretching, are expected in the fingerprint region. The C-S stretching mode in thiophenes can typically be found in the 840-880 cm⁻¹ and 600-700 cm⁻¹ regions. Aromatic C=C stretching vibrations from both rings would produce a series of bands in the 1400-1600 cm⁻¹ range. The asymmetric C-O-C stretching of the ethoxy group is expected to give a strong band around 1250 cm⁻¹, while the symmetric stretch would appear near 1040 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric vibrations of the aromatic rings and the C-S bond in the thiophene ring are expected to show strong signals in the Raman spectrum.
Table 1: Predicted Infrared (IR) and Raman Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch (Thiophene & Phenyl) | 3120-3000 | Medium | Medium |
| Aliphatic C-H Stretch (Ethoxy) | 2980-2850 | Medium-Strong | Medium |
| Carbonyl (C=O) Stretch | 1650-1630 | Strong | Medium |
| Aromatic C=C Stretch (Phenyl & Thiophene) | 1600-1400 | Medium-Strong | Strong |
| Asymmetric C-O-C Stretch (Ethoxy) | 1260-1240 | Strong | Weak |
| Symmetric C-O-C Stretch (Ethoxy) | 1050-1030 | Medium | Weak |
| Thiophene Ring Breathing | 850-800 | Medium | Strong |
| C-S Stretch (Thiophene) | 750-650 | Medium | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* transitions associated with the conjugated aromatic system.
The molecule possesses a large chromophore, consisting of the 4-ethoxyphenyl ring, the carbonyl group, and the thiophene ring, which are all conjugated. This extensive conjugation is predicted to result in strong absorption in the UV region. Two main absorption bands are anticipated.
The first, more intense band, likely occurring at a shorter wavelength (around 250-290 nm), can be attributed to the π → π* transitions within the aromatic rings and the carbonyl group. The second, weaker band, expected at a longer wavelength (around 320-360 nm), would correspond to the n → π* transition of the carbonyl group's non-bonding electrons. The presence of the electron-donating ethoxy group on the phenyl ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoylthiophene.
The analysis of the UV-Vis spectrum in solvents of varying polarity could further elucidate the nature of these transitions. For instance, a hypsochromic (blue) shift of the n → π* band with increasing solvent polarity would be expected, as the polar solvent molecules would stabilize the non-bonding electrons of the carbonyl oxygen.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition | Chromophore |
| ~270 | >10,000 | π → π | Phenyl-C=O-Thiophene |
| ~340 | <1,000 | n → π | Carbonyl (C=O) |
Computational and Theoretical Investigations of 4 Ethoxyphenyl Thiophen 2 Yl Methanone
Density Functional Theory (DFT) Studies on Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (4-ETHOXYPHENYL)(THIOPHEN-2-YL)METHANONE, DFT studies are instrumental in understanding its fundamental chemical properties.
The initial step in most DFT studies involves the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles between the ethoxyphenyl and thiophene (B33073) rings relative to the central carbonyl group.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Value |
|---|---|
| C=O Bond Length | ~1.23 Å |
| C-C (Carbonyl-Phenyl) Bond Length | ~1.49 Å |
| C-C (Carbonyl-Thiophene) Bond Length | ~1.48 Å |
| Phenyl-C-C=O Dihedral Angle | ~30-40° |
| Thiophene-C-C=O Dihedral Angle | ~20-30° |
Note: These values are illustrative and based on typical parameters for similar compounds calculated using DFT methods.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and ethoxyphenyl rings, while the LUMO is likely centered on the carbonyl group and the aromatic systems. The distribution of these orbitals provides insight into the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are illustrative and typical for organic molecules of this type.
DFT calculations can accurately predict various spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. The characteristic carbonyl stretching frequency is a key feature that can be predicted with high accuracy.
Furthermore, electronic properties such as dipole moment, polarizability, and hyperpolarizability can be computed to understand the molecule's response to an external electric field. These properties are important for applications in nonlinear optics and other material sciences. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape and the study of time-dependent properties.
For this compound, MD simulations can reveal the accessible conformations in different environments (e.g., in a solvent or in the solid state). By simulating the molecule's trajectory over nanoseconds or longer, researchers can identify the most populated conformational states and the energy barriers for transition between them. This information is crucial for understanding how the molecule's shape and flexibility influence its interactions with its environment, which is important for applications in materials science.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Activities
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. While often used in drug discovery, QSAR can also be applied to predict non-biological properties such as material performance (e.g., thermal stability, conductivity) or catalytic efficiency.
To develop a QSAR model for this compound and its derivatives, a set of structurally related compounds with known activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and topological properties), would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates these descriptors with the observed activity. Such a model could then be used to predict the performance of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties. To date, specific QSAR models for the non-biological activities of this compound are not widely reported.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For the synthesis or reactions of this compound, computational methods can be used to explore different possible pathways. For example, in a Friedel-Crafts acylation reaction to synthesize this ketone, DFT calculations could be used to model the mechanism, including the formation of the acylium ion and its subsequent attack on the thiophene or ethoxybenzene ring. By calculating the energies of the transition states for different pathways, the most likely reaction mechanism can be determined. This understanding at the molecular level is invaluable for optimizing reaction conditions and improving yields.
Investigation of Aromaticity and Resonance within the Compound's Rings
A comprehensive computational analysis of the aromaticity and resonance within the distinct ring systems of this compound is crucial for a deeper understanding of its electronic structure, stability, and reactivity. Such an investigation would typically involve the calculation of various established aromaticity indices for both the 4-ethoxyphenyl and the thiophen-2-yl moieties. However, a review of the current scientific literature reveals a notable absence of specific studies presenting detailed computational data, such as Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and Anisotropy of the Induced Current Density (ACID) analyses, for this particular compound.
In the absence of direct research findings for this compound, a theoretical discussion based on the known properties of its constituent rings can provide a foundational understanding. The compound incorporates two key aromatic systems: a substituted benzene (B151609) ring (the 4-ethoxyphenyl group) and a thiophene ring.
The 4-ethoxyphenyl ring is a derivative of benzene, the archetypal aromatic compound. The presence of the ethoxy group (-OCH2CH3), an electron-donating group, is expected to influence the electronic distribution within the phenyl ring through resonance and inductive effects. This donation of electron density into the ring would likely enhance its aromatic character, potentially leading to HOMA values closer to 1, indicative of a highly aromatic system. The resonance structures would show delocalization of the oxygen's lone pair electrons into the π-system of the benzene ring.
The thiophene ring, a five-membered heterocycle containing a sulfur atom, is also classified as aromatic. Its aromaticity arises from the participation of one of the sulfur atom's lone pairs in the π-electron system, resulting in a delocalized 6π-electron cloud that satisfies Hückel's rule. Computational studies on thiophene itself and related molecules consistently demonstrate its aromatic character, although generally to a lesser extent than benzene. This reduced aromaticity is often attributed to the less effective overlap of the sulfur 3p orbitals with the carbon 2p orbitals compared to the uniform p-orbital overlap in benzene.
A detailed computational study of this compound would provide specific values to quantify and compare the aromaticity of these two rings within the same molecule. Such an analysis would likely reveal nuanced electronic interactions between the two rings and the central ketone linker.
To facilitate a more concrete analysis, the following data tables present hypothetical, yet theoretically plausible, values for key aromaticity indices. These tables are intended for illustrative purposes to demonstrate how such data would be presented if available from dedicated computational research.
Table 1: Hypothetical Harmonic Oscillator Model of Aromaticity (HOMA) Indices
| Ring System | Hypothetical HOMA Value | Interpretation |
| 4-Ethoxyphenyl | 0.985 | Highly aromatic, consistent with a substituted benzene ring. |
| Thiophen-2-yl | 0.875 | Moderately aromatic, typical for a thiophene ring. |
Table 2: Hypothetical Nucleus-Independent Chemical Shift (NICS) Values (in ppm)
| Ring System | NICS(0) | NICS(1) | Interpretation |
| 4-Ethoxyphenyl | -9.5 | -10.2 | Strong diatropic ring current, indicative of significant aromaticity. |
| Thiophen-2-yl | -7.8 | -8.5 | Diatropic ring current, confirming aromatic character. |
Chemical Reactivity, Derivatization, and Transformation Studies of 4 Ethoxyphenyl Thiophen 2 Yl Methanone
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Moieties
The presence of two distinct aromatic rings, the 4-ethoxyphenyl group and the thiophen-2-yl group, offers multiple sites for substitution reactions. The outcome of such reactions is governed by the inherent reactivity of each ring and the electronic influence of the substituents.
Electrophilic Substitution:
Conversely, the 4-ethoxyphenyl ring is activated towards electrophilic aromatic substitution. The ethoxy group is an ortho-, para-directing activator. Since the para-position is already substituted by the thiophen-2-yl-carbonyl moiety, electrophilic attack is anticipated to occur at the ortho positions (C-3 and C-5) of the phenyl ring.
Common electrophilic substitution reactions are summarized below:
| Reaction | Reagents | Expected Product(s) on Thiophene (B33073) Ring | Expected Product(s) on Phenyl Ring |
| Bromination | Br₂ / AlCl₃ (catalyst swamping) | (4-Ethoxyphenyl)(4-bromo-thiophen-2-yl)methanone. acs.org | (3-Bromo-4-ethoxyphenyl)(thiophen-2-yl)methanone |
| Nitration | HNO₃ / H₂SO₄ | (4-Ethoxyphenyl)(5-nitro-thiophen-2-yl)methanone | (3-Nitro-4-ethoxyphenyl)(thiophen-2-yl)methanone |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Substitution is highly disfavored due to the deactivated ring. | (3-Acyl-4-ethoxyphenyl)(thiophen-2-yl)methanone |
| Vilsmeier-Haack Reaction | POCl₃ / DMF | Formylation is directed to the 5-position of the thiophene ring. mdpi.comijpcbs.com | Reaction is less likely than on the more activated thiophene ring. |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on either aromatic ring of (4-ethoxyphenyl)(thiophen-2-yl)methanone is generally unfavorable as it requires the presence of strong electron-withdrawing groups (like -NO₂) and a good leaving group (like a halogen) on the ring. The unsubstituted nature of the title compound makes it a poor substrate for SNAr reactions. However, derivatives of this compound, for instance, a nitro- and halo-substituted analogue, could potentially undergo nucleophilic substitution.
Reactions at the Carbonyl Group: Additions and Condensations
The carbonyl group is a primary site for a variety of chemical transformations, including nucleophilic additions and condensation reactions.
Nucleophilic Addition:
The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, (4-ethoxyphenyl)(thiophen-2-yl)methanol. Addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), would lead to the formation of tertiary alcohols.
Condensation Reactions:
The ketone can react with compounds containing an active methylene (B1212753) group or with phosphorus ylides to form new carbon-carbon double bonds.
Knoevenagel Condensation: This reaction involves the condensation with active methylene compounds. For instance, a similar compound, 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone, has been shown to react with malononitrile (B47326) in the presence of a base like ammonium (B1175870) acetate. mdpi.com This suggests that this compound could undergo analogous reactions. mdpi.comresearchgate.netwikipedia.org
Wittig Reaction: The Wittig reaction provides a reliable method for converting ketones into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org Reaction with a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CR¹R²) would replace the carbonyl oxygen with the =CR¹R² group, yielding a substituted alkene. wikipedia.orglibretexts.orgresearchgate.netnih.gov
| Reaction Type | Reagent Example | Product Type |
| Reduction | NaBH₄ | Secondary Alcohol |
| Grignard Addition | CH₃MgBr | Tertiary Alcohol |
| Knoevenagel Condensation | Malononitrile / Base | α,β-Unsaturated Dinitrile |
| Wittig Reaction | Ph₃P=CH₂ | Terminal Alkene |
Redox Chemistry Involving the Ketone and Thiophene Functionalities
The redox chemistry of this compound involves both the carbonyl group and the sulfur-containing thiophene ring.
Reduction:
Reduction of the Carbonyl Group: As mentioned, the ketone can be reduced to a secondary alcohol. Complete reduction of the carbonyl group to a methylene (-CH₂-) group can be achieved under harsher conditions.
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.inallen.in It is particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate, followed by heating with a strong base (e.g., KOH) in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgmasterorganicchemistry.comucla.edu This method is suitable for substrates that are sensitive to strong acids. wikipedia.org
Reduction of the Thiophene Ring: The thiophene ring can be reduced to tetrahydrothiophene (B86538) under conditions of catalytic hydrogenation, although this often requires high pressures and active catalysts. A method known as ionic hydrogenation (using a proton-hydride pair like CF₃COOH and HSiEt₃) can also achieve this transformation. researchgate.net Reductive cleavage of the C-S bonds, known as desulfurization, is a characteristic reaction of thiophenes, typically accomplished using Raney nickel. This would result in the formation of 1-(4-ethoxyphenyl)pentane. researchgate.net
Oxidation:
The thiophene ring is susceptible to oxidation, particularly at the sulfur atom. pharmaguideline.com
Oxidation of the Thiophene Sulfur: Reaction with peroxy acids (e.g., m-CPBA) or other oxidizing agents like hydrogen peroxide catalyzed by methyltrioxorhenium(VII) can lead to the formation of the corresponding thiophene-1-oxide and, upon further oxidation, the thiophene-1,1-dioxide (a sulfone). nih.govnih.gov These oxidized species are often highly reactive and can participate in cycloaddition reactions.
Oxidative Degradation: Strong oxidizing agents can lead to the cleavage of the thiophene ring. pharmaguideline.com
| Moiety | Reaction | Reagents | Product |
| Carbonyl | Deoxygenation | Zn(Hg), HCl (Clemmensen) | 2-(4-Ethoxybenzyl)thiophene |
| Carbonyl | Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | 2-(4-Ethoxybenzyl)thiophene |
| Thiophene | Desulfurization | Raney Ni, H₂ | 1-(4-Ethoxyphenyl)pentane |
| Thiophene | S-Oxidation | m-CPBA or H₂O₂/CH₃ReO₃ | (4-Ethoxyphenyl)(1-oxido-thiophen-2-yl)methanone |
| Thiophene | S,S-Dioxidation | Excess m-CPBA or H₂O₂/CH₃ReO₃ | (4-Ethoxyphenyl)(1,1-dioxido-thiophen-2-yl)methanone |
Exploration of Regioselectivity and Stereoselectivity in Reactions of the Compound
Regioselectivity:
Regioselectivity is a key consideration in electrophilic substitution reactions on the two aromatic rings.
On the Thiophene Ring: The 2-acyl group deactivates the thiophene ring and directs incoming electrophiles primarily to the 5-position due to electronic effects. The Vilsmeier-Haack reaction, for example, is expected to yield the 5-formyl derivative. mdpi.comsemanticscholar.org Bromination under "catalyst swamping" conditions (excess AlCl₃) can selectively occur at the 4-position by forming a complex with the carbonyl group, which alters the directing effect. acs.org
On the Phenyl Ring: The activating, ortho-, para-directing ethoxy group will direct electrophiles to the positions ortho to it (C-3 and C-5), as the para position is blocked.
Stereoselectivity:
Stereoselectivity becomes relevant in reactions that create a new chiral center.
Reduction of the Carbonyl Group: The reduction of the prochiral ketone to the secondary alcohol, (4-ethoxyphenyl)(thiophen-2-yl)methanol, creates a stereocenter. The use of standard achiral reducing agents like NaBH₄ will result in a racemic mixture of (R)- and (S)-enantiomers. Enantioselective reduction could be achieved by using chiral reducing agents or catalysts, which would favor the formation of one enantiomer over the other.
Photochemical and Thermal Reactivity Profiles
Photochemical Reactivity:
Studies on 2-benzoylthiophenes reveal that they possess rich photochemical reactivity. Upon irradiation, particularly in the presence of alkenes like isobutylene, these compounds can undergo photocycloaddition at the carbonyl group. cdnsciencepub.com This [2+2] cycloaddition reaction, known as the Paterno-Büchi reaction, leads to the formation of an oxetane (B1205548) intermediate. cdnsciencepub.com
The specific electronic configuration of the lowest excited triplet state (n,π* or π,π*) influences the reactivity. For 2-benzoylthiophenes, the nature of the substituent on the phenyl ring can alter the energy levels of these states. acs.org
Thermal Reactivity:
The thermal stability of this compound is expected to be high, typical for aromatic ketones. The oxetanes formed during photochemical reactions, however, are often thermally unstable. cdnsciencepub.com They can undergo fragmentation, for example, by eliminating formaldehyde (B43269) to yield substituted alkenes. cdnsciencepub.com High temperatures in the absence of specific reagents would eventually lead to decomposition and charring.
Design and Synthesis of Analogs of 4 Ethoxyphenyl Thiophen 2 Yl Methanone for Structure Function Exploration
Systematic Structural Modifications of the Ethoxyphenyl Moiety
Key modifications include:
Varying Alkoxy Chain Length: The ethyl group can be replaced with shorter (methoxy, -OMe) or longer (propoxy, butoxy) alkyl chains. While the electronic effect of these alkoxy groups is similar, the steric bulk and hydrophobicity increase with chain length, which can influence solubility, crystal packing, and thin-film morphology.
Positional Isomerism: Moving the ethoxy group from the para- (4-) position to the meta- (3-) or ortho- (2-) position significantly alters its electronic influence. While a para-substituent exerts a strong resonance effect, a meta-substituent's effect is primarily inductive. An ortho-substituent introduces steric hindrance that can force the phenyl ring to twist out of plane with the ketone, disrupting π-conjugation.
Substitution with Different Functional Groups: Replacing the ethoxy group with a range of substituents allows for a broad tuning of electronic properties. Electron-donating groups (e.g., -CH₃, -N(CH₃)₂) increase the electron density on the phenyl ring, while electron-withdrawing groups (EWGs) like -NO₂, -CN, or halogens (-F, -Cl, -Br) decrease it. These changes directly impact the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels.
| Modification Type | Example Substituent (R) | Expected Electronic Effect | Potential Impact on Properties |
| Alkoxy Chain Variation | Methoxy (-OCH₃) | Similar to ethoxy | Minor change in solubility/packing |
| Propoxy (-OCH₂CH₂CH₃) | Similar to ethoxy | Increased solubility in nonpolar solvents | |
| Positional Isomerism | 3-Ethoxy | Weakly electron-donating (inductive) | Altered molecular dipole and packing |
| 2-Ethoxy | Electron-donating with steric hindrance | Disrupted planarity, blue-shifted absorption | |
| Functional Group Change (EDG) | Amino (-NH₂) | Strongly electron-donating | Lowered oxidation potential, red-shifted absorption |
| Functional Group Change (EWG) | Nitro (-NO₂) | Strongly electron-withdrawing | Increased electron affinity, altered charge transport |
| Cyano (-CN) | Strongly electron-withdrawing | Modified LUMO level, potential for n-type behavior | |
| Chloro (-Cl) | Weakly electron-withdrawing (inductive) | Fine-tuning of energy levels, influences intermolecular interactions |
Substituent Effects on the Thiophene (B33073) Ring and its Chemical Behavior
The thiophene ring is an electron-rich aromatic system that is more reactive than benzene (B151609) in electrophilic substitution reactions. nih.gov Introducing substituents onto the thiophene ring profoundly affects its chemical behavior and the electronic properties of the molecule. The position of substitution is critical; the C5 position (para to the ketone linkage) and the C3/C4 positions (meta) are common targets for modification.
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy (-OR), or alkylthio (-SR) groups at the C3, C4, or C5 positions increase the electron density of the thiophene ring. rsc.org This enhances its reactivity towards electrophiles and raises the HOMO energy level of the molecule, which can decrease the band gap and lead to a red-shift in the absorption spectrum. rsc.org
Electron-Withdrawing Groups (EWGs): Attaching EWGs such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups lowers the electron density of the ring. researchgate.netnih.gov This deactivates the ring towards electrophilic attack but makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction less common for unsubstituted thiophene. nih.govresearchgate.net From an electronic perspective, EWGs stabilize the LUMO, increasing the molecule's electron affinity.
A computational study on 2-methoxy-3-X-5-nitrothiophenes demonstrated a clear correlation between the electron-withdrawing strength of substituent X and the activation energy for nucleophilic substitution. nih.gov This highlights how substituents can be used to control chemical reactivity.
| Substituent (X) at C3-position | Hammett Constant (σp) | Calculated Activation Energy (ΔG‡, kcal/mol) for SNAr |
| -CN | 0.66 | 19.0 |
| -SO₂CH₃ | 0.72 | 19.6 |
| -COCH₃ | 0.50 | 20.3 |
| -NO₂ | 0.78 | 20.6 |
| -CO₂CH₃ | 0.45 | 20.9 |
| -CONH₂ | 0.36 | 21.9 |
| -H | 0.00 | 24.1 |
Data adapted from a theoretical study on a related thiophene system. nih.gov
Variations in the Ketone Linker and its Impact on Overall Structure
The ketone linker is not merely a passive connector; it plays a crucial role in defining the three-dimensional structure and electronic conjugation between the two aryl rings. The sp² hybridized carbon of the carbonyl group imposes a trigonal planar geometry, but the aryl rings are typically twisted out of plane relative to each other to minimize steric repulsion. This dihedral angle is a critical structural parameter.
Modifications to the linker can include:
Replacement with other functional groups: The ketone can be replaced with bioisosteres or other linkers such as an alkene (-CH=CH-), an imine (-CH=N-), or a methylene (B1212753) bridge (-CH₂-). An alkene linker would enforce greater planarity and extend conjugation, whereas a methylene bridge would introduce flexibility and electronically decouple the two rings.
Incorporation into a larger ring system: The ketone can be part of a fused ring, such as in thienoisoindigo or benzodithiophenedione structures, creating a more rigid and planar molecular architecture.
The primary impact of these variations is on the molecule's conformation. Changing the linker alters the dihedral angle between the phenyl and thiophene rings, which directly affects the extent of π-orbital overlap. A more planar conformation generally leads to a more delocalized electronic system, resulting in red-shifted optical absorption and potentially higher charge carrier mobility in materials applications.
Exploration of Structure-Function Relationships in Non-Biological Contexts
By systematically applying the modifications described above, researchers can establish clear relationships between molecular structure and material properties. This is particularly relevant for applications in organic electronics and supramolecular chemistry.
The optical and electronic properties of (4-ethoxyphenyl)(thiophen-2-yl)methanone analogs are intrinsically linked to their molecular structure. The energy of the HOMO-LUMO gap, which determines the wavelength of light absorption, is a key parameter.
Tuning the HOMO-LUMO Gap: Introducing EDGs on either ring raises the HOMO level, while EWGs lower the LUMO level. Combining EDGs on one ring and EWGs on the other creates a "push-pull" system, which can significantly narrow the HOMO-LUMO gap, shifting absorption to longer wavelengths (red-shift). For example, substituting the ethoxyphenyl ring with a stronger donor like an amino group and the thiophene ring with a cyano group would create a pronounced intramolecular charge transfer character.
Influence of Planarity: As discussed, modifications that increase the planarity of the molecule (e.g., replacing the ketone with a more rigid linker) extend the π-conjugation. This increased delocalization narrows the band gap, leading to red-shifted absorption and emission spectra. researchgate.net
Systematic studies on related thiophene-based materials have shown that precise positioning of substituents, such as chlorine atoms, can fine-tune molecular packing and energy levels, directly impacting the performance of organic solar cells. researchgate.net
| Structural Modification | Effect on Conjugation/Electronic Push-Pull | Impact on Absorption Spectrum | Potential Application |
| Add EDG to phenyl, EWG to thiophene | Increases push-pull character | Red-shift (longer wavelength) | Organic photovoltaics, colorimetric sensors |
| Add EWG to both rings | Lowers both HOMO and LUMO | Blue-shift (shorter wavelength) | Electron-transport materials (n-type) |
| Replace ketone with alkene linker | Increases planarity and conjugation | Red-shift | Organic light-emitting diodes (OLEDs) |
| Introduce bulky ortho-substituents | Decreases planarity (steric twist) | Blue-shift | Host materials in OLEDs |
The way individual molecules arrange themselves in the solid state is critical for the performance of organic electronic devices. This self-organization is governed by non-covalent interactions, which can be programmed through molecular design. nih.govuh.edu
π-π Stacking: The aromatic thiophene and phenyl rings can interact through π-π stacking, which facilitates charge transport between molecules. Modifications that enhance planarity or introduce large, flat aromatic surfaces can promote stronger stacking interactions.
Hydrogen Bonding: Introducing functional groups capable of hydrogen bonding (e.g., -CONH₂, -OH) can provide directional control over molecular assembly, leading to highly ordered structures.
Van der Waals Forces: Modifying the length and branching of alkyl chains (like the ethoxy group) can influence the packing density and intermolecular spacing through van der Waals interactions.
Studies on thiophene-based oligomers and dendrimers have shown their ability to self-assemble into well-defined nanostructures like nanowires and 2-D crystals. nih.govuh.edu The final morphology depends on a delicate balance between molecule-molecule and molecule-substrate interactions, which can be tuned by altering the peripheral functional groups. uh.edu
Combinatorial Synthesis Approaches for Diverse Libraries of this compound Analogs
To efficiently explore the vast chemical space of possible analogs, combinatorial and high-throughput synthesis strategies are employed. These methods allow for the rapid generation of a large library of structurally related compounds for structure-function screening.
Multi-Component Reactions (MCRs): MCRs, such as the Gewald aminothiophene synthesis, allow for the construction of highly substituted thiophene rings in a single step from simple starting materials. nih.govbohrium.com By varying the inputs (e.g., different ketones and activated nitriles), a diverse library of thiophene moieties can be generated, which can then be coupled to the ethoxyphenyl portion.
Parallel Synthesis: This approach involves spatially separating reactions in a multi-well plate format. For example, a common thiophene intermediate could be reacted with a diverse set of substituted benzoyl chlorides in parallel to generate a library of analogs with modifications on the phenyl ring.
Metal-Catalyzed Cross-Coupling: Reactions like Suzuki or Stille coupling are powerful tools for creating carbon-carbon bonds. researchgate.net One could synthesize borylated or stannylated versions of one ring system and couple them with halogenated versions of the other, allowing for a modular and flexible assembly of different aryl combinations. One-pot procedures that combine multiple reaction steps further enhance the efficiency of library synthesis. bohrium.comnih.gov
These strategies enable the systematic and rapid exploration of the structure-function landscape, accelerating the discovery of new materials with optimized properties.
Exploration of Academic Applications and Research Niches for 4 Ethoxyphenyl Thiophen 2 Yl Methanone Scaffolds
Role in Organic Electronics and Photonics Research (e.g., as a chromophore in OLEDs, solar cells)
Thiophene-containing compounds are of significant interest in the field of organic electronics due to their favorable electronic properties, including high charge carrier mobilities. nih.govnih.gov The thiophene (B33073) ring is an electron-rich heterocycle that can facilitate charge transport, making it a common building block for organic semiconductors used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. nih.gov The incorporation of a (4-ethoxyphenyl)carbonyl group onto the thiophene ring, as in the case of (4-ETHOXYPHENYL)(THIOPHEN-2-YL)METHANONE, can modulate the electronic properties of the thiophene unit. The ethoxy group is an electron-donating group, which can influence the HOMO and LUMO energy levels of the molecule, thereby affecting its optical and electronic characteristics. nih.gov
While direct applications of this compound in organic electronic devices are not extensively reported, the broader class of thiophene derivatives has been widely explored. For instance, the strategic placement of electron-donating and electron-withdrawing groups on thiophene-based molecules is a common approach to tune their band gaps and absorption spectra for solar cell applications. researchgate.net Similarly, in the context of OLEDs, the benzophenone (B1666685) core, a structural relative of the methanone (B1245722) in the title compound, is recognized for its ability to facilitate intersystem crossing, a key process in the development of thermally activated delayed fluorescent (TADF) emitters.
The potential of the this compound scaffold in this field lies in its use as a building block for larger, more complex organic semiconductors. For example, it could be functionalized to create conjugated polymers or small molecules with tailored electronic properties. The table below illustrates the impact of substituents on the electronic properties of related thiophene-based compounds, highlighting the potential for tuning these properties in derivatives of this compound.
| Compound Family | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application Area |
| Thiophene Oligomers | -5.0 to -5.5 | -2.0 to -2.5 | 2.5 to 3.0 | OFETs, OPVs |
| Donor-Acceptor Polymers | -5.2 to -5.8 | -3.0 to -3.5 | 1.7 to 2.2 | OPVs, OLEDs |
| Benzophenone Derivatives | -6.0 to -6.5 | -2.5 to -3.0 | 3.0 to 3.5 | OLEDs (TADF) |
This table presents typical energy level ranges for classes of compounds related to the this compound scaffold to illustrate the tunability of electronic properties.
Utilization as a Ligand or Precursor in Organometallic Chemistry and Catalysis
The thiophene moiety in this compound can act as a ligand for transition metals. Thiophenes are known to coordinate to metal centers in various ways, including through the sulfur atom (η¹(S) coordination) or through the π-system of the ring (η⁵ coordination). bohrium.comresearchgate.net Such coordination can activate the thiophene ring towards various chemical transformations.
The carbonyl group in conjunction with the thiophene ring can also create a bidentate ligand system, capable of chelating to a metal center. This has implications for catalysis, where the design of ligands is crucial for controlling the activity and selectivity of a catalyst. For example, palladium complexes bearing thiophene-based ligands have been successfully employed in a variety of cross-coupling reactions, which are fundamental to modern organic synthesis. researchgate.netnih.govrsc.org
Thiophene-based imino-pyridyl palladium(II) complexes, for instance, have been shown to be active catalyst precursors for Heck coupling reactions. lu.se The electronic and steric properties of the thiophene ligand can influence the catalytic activity. While specific studies on this compound as a ligand are not prominent, its structure suggests it could be a precursor for synthesizing more elaborate ligands for catalysts. The ketone functionality could be converted to an imine, for example, to create a bidentate N,S-ligand.
The table below summarizes some catalytic applications of palladium complexes with thiophene-based ligands, indicating the potential roles for derivatives of this compound.
| Catalyst System | Reaction Type | Substrates | Key Features |
| Pd(OAc)₂ with Thiophene derivatives | Direct Arylation | Thiophenes, Aryl bromides | Ligand-less, low catalyst loading. rsc.org |
| Palladium complexes with P,π-chelating ligands | Suzuki-Miyaura Coupling | Arylboronic acids, Benzoyl chloride | Ferrocene-based phosphinoallyl ligands. rsc.org |
| Thiophene-based imino-pyridyl Pd(II) complexes | Heck Coupling | Alkenes, Aryl halides | Tunable steric and electronic effects. lu.se |
Application in Chemical Sensing and Probe Development
Thiophene-based molecules have been extensively used in the development of chemosensors for the detection of various analytes, including metal ions and anions. researchgate.net The fluorescence and colorimetric properties of thiophene derivatives can be modulated upon interaction with a target analyte. The design of such sensors often involves a receptor unit that selectively binds to the analyte, and a signaling unit (fluorophore or chromophore) that produces a detectable response.
The this compound scaffold could serve as a platform for the development of new chemical sensors. The thiophene ring can act as part of the signaling unit, and the molecule can be functionalized with a suitable receptor. For example, a fluorescent probe for the detection of copper ions (Cu²⁺) has been designed using a thiophene moiety. nih.gov The interaction of the copper ions with the thiophene-containing ligand resulted in a quenching of the fluorescence, allowing for quantitative detection.
While there are no specific reports on the use of this compound as a chemosensor, its structural features suggest that it could be a valuable precursor. The ethoxyphenyl group could be modified to include a binding site for a specific analyte, and the electronic communication between this receptor and the thiophene unit could lead to a measurable optical response. The development of fluorescent probes based on thiophene often relies on mechanisms such as intramolecular charge transfer (ICT), which can be influenced by the electronic nature of substituents on the thiophene ring. researchgate.net
Incorporation into Advanced Polymeric Materials and Nanostructures
Ketone-containing molecules, particularly diaryl ketones, can serve as monomers for the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs). numberanalytics.comkpi.uaresearchgate.net These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis of PAEKs typically involves a nucleophilic aromatic substitution reaction between a bisphenol and a dihalobenzophenone derivative.
The this compound scaffold could potentially be incorporated into polymer backbones. For instance, if functionalized with appropriate reactive groups (e.g., halogens or hydroxyl groups), it could be used as a monomer in step-growth polymerization reactions. The presence of the thiophene ring in the polymer backbone could impart interesting electronic and optical properties to the resulting material.
Aryl vinyl ketones, which are structurally related to the target compound, have also been explored as monomers for the synthesis of polymers with specific properties. nii.ac.jpnih.gov These polymers can exhibit interesting thermal and optical properties. While the direct polymerization of this compound is not a straightforward process, its derivatives could be designed to be polymerizable, leading to novel materials with potential applications in various fields.
Contribution to Fundamental Organic Chemistry Research and Synthetic Methodologies
In fundamental organic chemistry, this compound can be viewed as a versatile building block for the synthesis of more complex molecules. nih.gov The ketone functionality is a highly reactive group that can participate in a wide range of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
For example, 2-acetylthiophenes, which are closely related to the title compound, are valuable intermediates in the synthesis of biologically active thiophene analogues. mdpi.com The ketone group can be used to introduce new functional groups or to build additional rings onto the thiophene core.
Furthermore, the this compound scaffold has been used in multicomponent reactions to synthesize complex heterocyclic systems. For instance, it can react with chalcones and toluenesulfonylmethyl isocyanide (TosMIC) to form aryl (4-aryl-1H-pyrrol-3-yl) (thiophen-2-yl) methanone derivatives, which have been investigated for their pharmacological activities. nih.gov This demonstrates the utility of this scaffold in generating molecular diversity for drug discovery and other applications. The reactivity of the thiophene ring itself also allows for further functionalization through electrophilic substitution or metal-catalyzed cross-coupling reactions. researchgate.netrsc.org
The table below lists some of the synthetic transformations that the this compound scaffold can potentially undergo, highlighting its versatility as a synthetic intermediate.
| Reaction Type | Reagents | Potential Product |
| Reduction of Ketone | NaBH₄, LiAlH₄ | (4-Ethoxyphenyl)(thiophen-2-yl)methanol |
| Wittig Reaction | Ph₃P=CH₂ | 1-(4-Ethoxyphenyl)-1-(thiophen-2-yl)ethene |
| Grignard Reaction | CH₃MgBr | 1-(4-Ethoxyphenyl)-1-(thiophen-2-yl)ethanol |
| Multicomponent Reaction | Chalcone, TosMIC | Pyrrole-thiophene derivatives nih.gov |
| Electrophilic Bromination | NBS | Bromo-substituted thiophene derivative |
Future Directions and Emerging Research Avenues for 4 Ethoxyphenyl Thiophen 2 Yl Methanone Chemistry
Development of Novel and Environmentally Benign Synthetic Routes
The traditional synthesis of diaryl ketones, including (4-ethoxyphenyl)(thiophen-2-yl)methanone, often relies on classical methods like the Friedel-Crafts acylation. While effective, these methods frequently employ stoichiometric amounts of hazardous Lewis acids such as aluminum chloride (AlCl₃), leading to significant waste and environmental concerns. researchgate.net The future of synthesizing this compound lies in the development of greener, more atom-economical, and sustainable methodologies.
Emerging research focuses on several key areas:
Catalytic C-H Activation/Oxidation: Visible-light-induced aerobic C-H oxidation presents a highly attractive route. chemistryviews.org This method uses air as the terminal oxidant and water as a green solvent, operating under mild, room-temperature conditions, thereby drastically reducing the environmental footprint. chemistryviews.org
Photochemical Synthesis: Solar photoacylation offers an eco-friendly alternative to classic acylation methods. researchgate.net By harnessing light energy, these reactions can proceed efficiently, often with improved yields compared to conventional thermal processes. researchgate.net
Advanced Coupling Reactions: Phosphine-free versions of the Fukuyama coupling reaction are being developed to synthesize unsymmetrical diaryl ketones from thioesters and organozinc reagents, avoiding the use of toxic phosphine (B1218219) ligands. documentsdelivered.comrsc.org
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields of thiophene-containing ketones. researchgate.net
Use of Green Solvents: A major thrust in green chemistry is the replacement of volatile organic compounds with environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). chemistryviews.orgderpharmachemica.commdpi.com Designing synthetic routes for this compound that are compatible with these solvents is a critical goal. researchgate.net
| Synthetic Method | Key Features | Environmental Advantages | Potential Challenges |
|---|---|---|---|
| Traditional Friedel-Crafts Acylation | Uses Lewis acids (e.g., AlCl₃); established method. researchgate.net | Few; generates significant hazardous waste. researchgate.net | Poor atom economy, harsh conditions, hazardous reagents. researchgate.net |
| Visible-Light Photocatalysis | Uses air as oxidant, water as solvent, mild conditions. chemistryviews.org | Highly sustainable, minimal waste, energy-efficient. chemistryviews.org | Requires specific photosensitizers (e.g., CeCl₃), potential for side reactions. chemistryviews.org |
| Solar Photoacylation | Utilizes solar energy to drive the reaction. researchgate.net | Uses a renewable energy source, eco-friendly. researchgate.net | Dependent on light intensity, may require specific quinone precursors. researchgate.net |
| Microwave-Assisted Synthesis | Rapid heating reduces reaction times significantly. researchgate.net | Increased energy efficiency, often higher yields. researchgate.net | Requires specialized equipment, scalability can be an issue. |
| Phosphine-Free Fukuyama Coupling | Couples thioesters with organozinc reagents without phosphine ligands. rsc.org | Avoids toxic and air-sensitive phosphine ligands. rsc.org | Requires preparation of organometallic reagents. rsc.org |
Application of Advanced in situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic routes and discovering novel transformations. The application of advanced in situ spectroscopic techniques allows for real-time monitoring of chemical reactions, providing invaluable data on the formation of intermediates, transition states, and byproducts without altering the reaction conditions.
Future research will likely leverage a suite of these techniques to study the synthesis of this compound:
In situ NMR Spectroscopy: Techniques such as Proton Nuclear Magnetic Resonance (¹H NMR) can be used for direct analysis of reaction mixtures to determine the ratio of reactants, intermediates, and products over time. acs.org More advanced 2D NMR techniques like COSY and HETCOR can help elucidate the structure of transient species. numberanalytics.comyoutube.com
In situ IR Spectroscopy: Infrared spectroscopy is highly effective for monitoring the concentration of species containing specific functional groups, such as the carbonyl group in the target molecule. solubilityofthings.comrsc.org This can provide kinetic data and insights into bonding changes during the reaction, particularly for processes like Friedel-Crafts acylation. rsc.orgrsc.orgmanchester.ac.uk
In situ Mass Spectrometry: The ability of mass spectrometry to identify reaction components based on their mass-to-charge ratio makes it a powerful tool for detecting short-lived intermediates and characterizing complex reaction mixtures in real time. numberanalytics.com
In situ Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy can provide information on molecular vibrations, offering another window into the structural evolution of the reacting system. solubilityofthings.com
| Spectroscopic Technique | Information Obtained | Application in Synthesis of this compound |
|---|---|---|
| NMR (¹H, ¹³C, 2D) | Structural elucidation, quantification of species, stereochemical analysis. numberanalytics.comsolubilityofthings.com | Tracking conversion rates, identifying intermediates, confirming product structure without isolation. acs.orgnumberanalytics.com |
| IR / FTIR | Identification of functional groups, monitoring bond formation/breaking. solubilityofthings.com | Monitoring the appearance of the ketone carbonyl peak and disappearance of reactant signals. rsc.orgrsc.org |
| Mass Spectrometry | Molecular weight determination, identification of intermediates and byproducts. numberanalytics.com | Detecting key intermediates in complex reaction pathways, such as Friedel-Crafts or coupling reactions. numberanalytics.com |
| UV-Vis Spectroscopy | Analysis of conjugated systems, reaction kinetics. solubilityofthings.com | Monitoring reactions involving changes in chromophores, useful for photocatalytic processes. |
Expansion of Theoretical Models for Predictive Chemistry
Computational chemistry is an increasingly indispensable tool for predicting molecular properties and guiding experimental design. For this compound, theoretical models can provide deep insights into its electronic structure, reactivity, and potential applications, thereby accelerating research and development.
Future theoretical work will likely focus on:
Density Functional Theory (DFT) Calculations: DFT is a robust method for optimizing molecular structures and calculating electronic parameters. nano-ntp.com For this compound, DFT can be used to predict properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for designing applications in organic electronics. nih.govresearchgate.net
Time-Dependent DFT (TD-DFT): This extension of DFT is used to simulate optical properties, such as UV-Vis absorption spectra. nano-ntp.com It can predict the maximum absorption wavelength (λmax) and excitation energies, guiding the development of the compound for use in dyes, sensors, or photovoltaic devices. nano-ntp.com
Quantitative Structure-Activity Relationship (QSAR) Models: By developing models that link molecular descriptors (e.g., topological, electronic) to specific properties, researchers can predict the behavior of novel derivatives of this compound. nih.gov This approach has been successfully used to predict the genotoxicity of other thiophene (B33073) derivatives. nih.gov
Reaction Mechanism Modeling: High-level ab initio calculations can be employed to map out the potential energy surfaces of synthetic reactions. acs.org This allows for the theoretical validation of proposed mechanisms, calculation of activation barriers, and prediction of the most favorable reaction pathways. acs.org
| Theoretical Model | Predicted Properties | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, bond lengths, charge distribution. nano-ntp.comresearchgate.net | Predicting electronic properties for applications in materials science (e.g., semiconductors, solar cells). nano-ntp.com |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excitation energies. nano-ntp.com | Guiding the design of photosensitive materials and optical devices. nano-ntp.com |
| QSAR / Predictive Modeling | Biological activity, toxicity, physical properties (e.g., solubility). nih.gov | Screening virtual libraries of derivatives for desired properties before synthesis. nih.gov |
| Ab Initio Reaction Modeling | Transition state energies, reaction pathways, kinetic parameters. acs.org | Elucidating complex reaction mechanisms and optimizing synthetic conditions. acs.org |
Integration into Interdisciplinary Research Areas in Materials Science and Green Chemistry
The unique combination of an electron-donating ethoxyphenyl group and a versatile, electron-rich thiophene ring makes this compound a promising building block for advanced functional materials. researchgate.netnumberanalytics.com Its future lies in its integration into interdisciplinary fields where its properties can be fully exploited.
Materials Science: Thiophene-based compounds are cornerstones of organic electronics. researchgate.net Future research will explore the incorporation of this compound as a monomer or functional unit into:
Conducting Polymers: Polythiophenes are known for their high electrical conductivity and stability. numberanalytics.com Derivatives of the title compound could be used to tune the electronic and physical properties of these polymers for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. researchgate.netyoutube.com
Organic Photovoltaics (OPVs): The compound's structure is well-suited for use as an electron-donor material in organic solar cells. researchgate.netresearchgate.net Research will focus on designing polymers or small molecules that maximize light absorption and charge transport efficiency.
Bioimaging: The inherent fluorescence of many thiophene systems can be harnessed for biological imaging applications. researchgate.net
Green Chemistry: Beyond its synthesis, the application of the compound can be guided by green chemistry principles. This involves designing materials that are not only functional but also sustainable throughout their lifecycle. This includes creating recyclable polymers or materials derived from renewable feedstocks, where the thiophene moiety could potentially be sourced from biomass-derived sulfur compounds.
Investigation of Dynamic Chemical Processes Involving the Compound
Understanding the dynamic behavior of this compound is crucial for controlling its reactivity and harnessing it for novel applications. Aromatic ketones are known to participate in a wide array of chemical transformations. numberanalytics.com
Future investigations will likely focus on:
Photochemistry: The interaction of the compound with light is a rich area for exploration. This includes studying light-driven processes such as decarbonylation, where the C-C bonds adjacent to the carbonyl are cleaved, offering a pathway to biaryl compounds. nih.gov The photochemical stability and degradation pathways in various media are also important for materials science applications. researchgate.net
Condensation Reactions: The carbonyl group is a reactive handle for various condensation reactions, such as aldol (B89426) or Claisen condensations, which can be used to build more complex molecular architectures. numberanalytics.com Exploring these reactions could lead to novel heterocyclic systems or polymers.
Dynamic Kinetic Resolution: For derivatives of the title compound that are chiral (e.g., through reduction of the ketone to a chiral alcohol), dynamic kinetic resolution processes could be explored to synthesize enantiopure compounds, which is particularly relevant for pharmaceutical applications. acs.org
Supramolecular Chemistry: The polarity of the ketone and the potential for hydrogen bonding and π-π stacking interactions with the aromatic rings could be exploited in supramolecular chemistry to create self-assembling systems, liquid crystals, or functional gels.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-ethoxyphenyl)(thiophen-2-yl)methanone, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where thiophene reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvent choice (e.g., dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .
- Yield Optimization : Use stoichiometric excess of thiophene (1.2–1.5 eq) and monitor reaction progress via TLC. Recrystallization from ethanol or acetonitrile enhances crystallinity .
Q. How should researchers characterize the structural integrity of synthesized batches?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm ethoxy group presence (δ ~1.35 ppm for CH₃, δ ~4.0 ppm for OCH₂) and thiophene ring protons (δ 6.8–7.5 ppm). Aromatic ketone carbonyl appears at ~195 ppm in ¹³C NMR .
- IR Spectroscopy : Detect C=O stretching (~1660 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion [M]⁺ at m/z 260 (C₁₃H₁₂O₂S) .
Q. What are the key stability considerations for this compound under storage?
- Thermal Stability : Decomposition occurs above 200°C (DSC/TGA data). Store at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : The ethoxy group is susceptible to acidic hydrolysis. Avoid prolonged exposure to pH < 5 .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The thiophene ring’s α-position (C-3/C-5) shows higher electrophilic susceptibility (Fukui indices >0.1) compared to the β-position. Solvent effects (e.g., toluene vs. DMF) can be modeled via PCM (Polarizable Continuum Model) .
- Case Study : Nitration reactions preferentially occur at C-3 of thiophene, validated by comparing computed vs. experimental ¹H NMR shifts .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in enzyme assays)?
- Data Normalization : Account for solvent interference (e.g., DMSO >1% inhibits some kinases). Use positive controls (e.g., staurosporine for kinase assays) and triplicate measurements .
- Structural Analogues : Compare with derivatives (e.g., methoxy or chloro substitutions) to isolate electronic effects vs. steric hindrance. Molecular docking (AutoDock Vina) identifies binding pose variations .
Q. How can researchers design derivatives to enhance photophysical properties for materials science applications?
- π-Conjugation Extension : Introduce electron-withdrawing groups (e.g., –NO₂) to the phenyl ring to redshift absorbance (UV-Vis: λₐᵦₛ ~350 nm → 420 nm). TD-DFT validates orbital transitions .
- Solid-State Packing : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular π-π stacking distances (~3.5 Å), which correlate with charge carrier mobility in OFETs .
Methodological Challenges and Solutions
Q. Why might HPLC analysis show multiple peaks despite high NMR purity?
- Enantiomeric Separation : Chiral impurities (e.g., atropisomers) may require a chiral column (e.g., Chiralpak IA) with hexane/isopropanol (90:10).
- Degradation Products : Check for oxidation of thiophene to sulfoxide using LC-MS. Add antioxidants (e.g., BHT) during analysis .
Q. What experimental protocols validate the compound’s role as a kinase inhibitor scaffold?
- Kinase Profiling : Use Eurofins KinaseProfiler™ assay panel (50+ kinases) at 10 µM concentration.
- SAR Studies : Modify the ethoxy group to carbamate or amide; assess IC₅₀ shifts. Co-crystallization with PDB-deposited kinases (e.g., CDK2) confirms binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
